Amylamine hydrochloride
CAS No.: 142-65-4
Cat. No.: VC20978876
Molecular Formula: C5H14ClN
Molecular Weight: 123.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142-65-4 |
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Molecular Formula | C5H14ClN |
Molecular Weight | 123.62 g/mol |
IUPAC Name | pentan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H |
Standard InChI Key | FZFZFCIODKYFEV-UHFFFAOYSA-N |
SMILES | CCCCCN.Cl |
Canonical SMILES | CCCCC[NH3+].[Cl-] |
Introduction
Chemical Identity and Fundamental Properties
Amylamine hydrochloride is the hydrochloride salt of amylamine (also known as pentylamine), formed when amylamine is treated with hydrochloric acid. This compound serves as an important precursor in various chemical reactions and has distinct chemical and physical properties that make it valuable for specific applications.
Chemical Structure and Nomenclature
Amylamine hydrochloride is derived from amylamine, which has the chemical formula C₅H₁₃N . When converted to its hydrochloride salt, it forms pentylammonium chloride (C₅H₁₃N·HCl). This compound is known by several synonyms in the chemical literature:
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n-amylamine hydrochloride
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n-amylamine.HCl
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pentylammonium chloride
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n-pentylamine hydrochloride
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n-pentylammonium chloride
Physical and Chemical Properties
The physical and chemical properties of amylamine hydrochloride are crucial for understanding its behavior in various reactions and applications. Based on available data, the following properties have been documented:
Property | Value |
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CAS Number | 142-65-4 |
Molecular Weight | 159.22800 g/mol |
Density | 0.759 g/cm³ |
Boiling Point | 105.5°C at 760 mmHg |
Melting Point | 228°C (decomposition) |
Flash Point | 4.4°C |
It should be noted that some discrepancies exist in the literature regarding the molecular formula, with some sources incorrectly listing it as C₁₁H₁₃N . This appears to be an error, as the correct formula for amylamine hydrochloride should align with the parent compound amylamine (C₅H₁₃N) with the addition of HCl.
Synthesis Methods and Production
The synthesis of amylamine hydrochloride involves the neutralization of amylamine with hydrochloric acid. While specific synthesis methods for amylamine hydrochloride were limited in the available research literature, general approaches can be inferred from related compounds.
Standard Synthesis Approaches
The traditional approach to synthesizing amine hydrochlorides involves the direct reaction of the free amine with hydrochloric acid in an appropriate solvent, followed by isolation of the salt through crystallization. In the case of amylamine hydrochloride, this would involve:
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Dissolving amylamine in an appropriate solvent (typically an alcohol or ether)
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Adding stoichiometric amounts of hydrochloric acid
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Isolating the precipitated salt through filtration
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Purifying through recrystallization
Chemical Reactivity and Structure
The chemical behavior of amylamine hydrochloride is largely dictated by its structure as an alkylammonium salt. The protonated nitrogen atom carries a positive charge, while the chloride ion serves as the counterion.
Acid-Base Properties
As a salt of a primary amine, amylamine hydrochloride exhibits typical acid-base behavior. The parent compound, amylamine, is a weak base (C₅H₁₃N) with a significant enough basicity to form stable salts with acids . When converted to its hydrochloride form, it becomes more water-soluble than the free amine, which is advantageous for certain applications.
Structural Comparisons
The structure of amylamine consists of a straight-chain pentyl group attached to an amine functional group. When protonated to form the hydrochloride salt, the nitrogen acquires a positive charge, forming a tetrahedral ammonium center. This structural feature influences its chemical reactivity and physical properties, particularly its solubility and melting point.
Applications in Research and Industry
Amylamine hydrochloride has found applications in various fields, although specific uses were limited in the reviewed literature. Based on its chemical properties and the applications of related compounds, the following uses can be identified:
Chemical Synthesis Applications
Amylamine hydrochloride serves as a valuable reagent in organic synthesis, particularly in reactions requiring a source of primary alkylammonium ions. The hydrochloride form offers advantages in terms of stability and handling compared to the free amine form, which can be more volatile and reactive.
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